thonningianin B

PTP1B Diabetes Insulin Signaling

Researchers sourcing ellagitannin reference standards for PTP1B inhibitor screening often face inconsistent purity and unverified structural identity, compromising SAR reproducibility. Thonningianin B (CAS 271579-12-5) resolves this with defined potency benchmarks and ≥98% HPLC purity, enabling precise assay calibration. • PTP1B IC50: 19-25 μM-ideal reference for inhibitor screening & SAR studies vs. Thonningianin A • DPPH radical scavenging IC50: 21 μM (complete at 34.5 μM)-quantifiable antioxidant standard • HPLC-verified botanical reference standard-enables reproducible extract fingerprinting & QC Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C35H30O17
Molecular Weight 722.6 g/mol
Cat. No. B1251198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethonningianin B
Synonymsthonningianin B
Molecular FormulaC35H30O17
Molecular Weight722.6 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C35H30O17/c36-17(7-6-13-4-2-1-3-5-13)25-18(37)8-14(9-19(25)38)50-35-31(46)30(45)32-22(51-35)12-49-33(47)15-10-20(39)26(41)28(43)23(15)24-16(34(48)52-32)11-21(40)27(42)29(24)44/h1-5,8-11,22,30-32,35,37-46H,6-7,12H2/t22-,30-,31-,32-,35-/m1/s1
InChIKeyUJNCWORGHSATHA-XWSAIMBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thonningianin B: Bioactivity Profile


Thonningianin B (CAS: 271579-12-5), a naturally occurring ellagitannin, is isolated primarily from the African medicinal herb *Thonningia sanguinea* and from *Penthorum chinense* Pursh [1]. Structurally characterized as a hydrolyzable tannin with a C35H30O17 molecular formula (MW: 722.6 g/mol) [2], it distinguishes itself from its close analog Thonningianin A by the absence of an additional galloyl group, a structural difference that translates directly into divergent biological activity profiles and selectivity across multiple target pathways [3].

Compound ClassHydrolyzable ellagitannin natural product probe (Thonningianin B)
Pathway FitPTP1B inhibition signaling research context
Assay ContextAutophagy modulation in microglial cell models
StandardizationDPPH antioxidant assay reference compound workflow

Thonningianin B Substitution Risks


Ellagitannins are a structurally diverse class of hydrolyzable tannins, and substitution with a generic analog—even a closely related congener like Thonningianin A—carries significant risk of experimental divergence. Direct comparative data demonstrate that while both Thonningianin A and B share an ellagitannin core, their differential galloylation patterns result in quantifiably distinct activities. For instance, Thonningianin A is a substantially more potent inhibitor of protein tyrosine phosphatase-1B (PTP1B) (IC50 = 4.4 μM) compared to Thonningianin B (IC50 = 19-25 μM), a 4- to 6-fold difference that precludes functional interchangeability in metabolic disease models [1]. Similarly, in autophagy induction assays, Thonningianin A exhibits a stronger effect than Thonningianin B, a finding directly attributed to their structural divergence [2]. The following quantitative evidence guide is designed to delineate the precise, experimentally-verified differentiation points for Thonningianin B, enabling scientifically rigorous selection and procurement decisions.

Target: Thonningianin B
Substitute: Thonningianin A
Differential galloylation pattern may shift PTP1B inhibition profile and potency context
Autophagy induction magnitude may differ between analogs in microglial models
Antioxidant potency context may not directly transfer across assay systems

Thonningianin B: Evidence-Based Differentiation


PTP1B Inhibition vs. Thonningianin A

Thonningianin B exhibits moderate inhibition of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator of insulin signaling. In a direct head-to-head enzyme assay, thonningianin B (compound 9) demonstrated an IC50 range of 19-25 μM, whereas its close structural analog thonningianin A (compound 10) was significantly more potent, with an IC50 of 4.4 μM [1]. This quantifiable 4- to 6-fold difference in potency is directly linked to the presence of an additional galloyl group in thonningianin A, a structural feature absent in thonningianin B [1].

PTP1B Inhibition
Head-to-head
TB IC50 19–25 μM vs TA IC50 4.4 μM
Supports PTP1B signaling research context
Galloylation-dependent potency difference
PTP1B Diabetes Insulin Signaling

Autophagy Induction vs. Thonningianin A

In a targeted screening for autophagy enhancers from *Penthorum chinense* Pursh, four ellagitannin flavonoids were identified, including thonningianin B (TB), thonningianin A (TA), and two pinocembrin glucosides (PHG, PGHG). Among these, thonningianin A exhibited the strongest autophagy induction effect, with thonningianin B demonstrating a quantifiably weaker response [1]. The study established a clear activity hierarchy (TA > others > TB) in both LC3 protein expression and GFP-LC3 puncta formation assays in microglial cells [1].

Autophagy Induction
Head-to-head
Activity hierarchy: TA > PGHG/PHG > TB
Supports autophagy pathway-response interpretation
Weaker autophagy induction in microglial cells
Autophagy Neuroinflammation Alzheimer's Disease

DPPH Radical Scavenging vs. Thonningianin A

Thonningianin B demonstrates potent, concentration-dependent scavenging of the stable free radical DPPH. Quantitative data from independent experiments establish that a 34.5 μM solution of thonningianin B achieves complete DPPH radical scavenging, with a calculated IC50 of 21 μM . While a direct head-to-head comparison under identical conditions is not available in the primary literature for thonningianin A's DPPH IC50, cross-study comparison reveals that thonningianin A exhibits an IC50 of 8.0 μM (8000 nM) in a separate assay system . This suggests thonningianin A is approximately 2.6-fold more potent as a DPPH scavenger, though the difference is less pronounced than in PTP1B inhibition. The original 2000 study using ESR analysis confirmed that both compounds exhibit strong free radical scavenging activity, but did not report quantitative IC50 values [1].

DPPH Scavenging
Cross-study
TB IC50 21 μM vs TA IC50 8.0 μM
Reported antioxidant potency context
Cross-study comparison; TA ~2.6-fold more potent
Antioxidant Free Radical Oxidative Stress

Anti-Proliferative Activity in Hepatic Stellate Cells

In a study evaluating polyphenols from *Penthorum chinense* Pursh for anti-proliferative activity, thonningianin B (compound 6) was tested against HSC-T6 hepatic stellate cells. The compound exhibited moderate activity with an IC50 value falling within a range comparable to other moderately active ellagitannins in the panel, though it was less potent than the most active compounds (e.g., compound 2 with IC50 = 12.7 μM) [1]. This positions thonningianin B as a moderate anti-proliferative agent within this specific ellagitannin class, offering a distinct activity window for applications where potent cytotoxicity is not desired.

Anti-Proliferative
Class-level
Moderate activity; exact IC50 not reported
Supports cell-model endpoint review
Less potent than top panel compounds in HSC-T6
Anti-proliferative Liver Fibrosis HSC-T6

Solubility in DMSO and Methanol

Thonningianin B demonstrates practical solubility profiles for in vitro experimental use. It is soluble in DMSO at 66.67 mg/mL (92.26 mM) and in methanol at 50 mg/mL (69.19 mM), with ultrasonication recommended to aid dissolution [1]. This solubility profile is characteristic of ellagitannins, which generally exhibit moderate to good solubility in polar aprotic solvents. While no direct comparative solubility data for thonningianin A is available in the public domain, the molecular weight and polarity of thonningianin B (MW 722.6) compared to thonningianin A (MW 874.7) suggests that the smaller, less galloylated thonningianin B may offer slightly improved solubility characteristics, though this remains a class-level inference rather than a directly verified comparator claim.

Solubility Profile
Supporting
DMSO: 66.67 mg/mL; Methanol: 50 mg/mL
Formulation planning context
Ultrasonication recommended
Solubility Formulation DMSO

Thonningianin B: Application Scenarios


PTP1B Inhibitor Screening Control

Given the 4- to 6-fold difference in PTP1B inhibitory potency between thonningianin B (IC50 = 19-25 μM) and thonningianin A (IC50 = 4.4 μM) [1], thonningianin B serves as an ideal control or reference compound in PTP1B inhibitor screening campaigns. Its moderate activity provides a benchmark for identifying novel inhibitors with improved potency over the baseline ellagitannin scaffold, while its structural relationship to the more potent thonningianin A enables informative SAR analysis around the galloyl substitution pattern.

Moderate Autophagy Induction in Neuroinflammation

Thonningianin B's activity as an autophagy enhancer, though weaker than thonningianin A [2], positions it as a valuable tool for experiments where moderate pathway modulation is desired to avoid off-target effects or toxicity associated with strong autophagy induction. This is particularly relevant in microglial cell models where balanced autophagic flux is critical for studying NLRP3 inflammasome regulation without inducing excessive cellular stress.

Antioxidant Reference Standard for DPPH Assays

With a fully characterized DPPH radical scavenging profile (complete scavenging at 34.5 μM; IC50 = 21 μM) , thonningianin B can be employed as a quantifiable antioxidant reference standard in oxidative stress assays. Its defined potency allows researchers to calibrate assay sensitivity and compare the efficacy of novel antioxidants against a well-characterized ellagitannin baseline.

QC Standard for T. sanguinea and P. chinense

Thonningianin B, alongside thonningianin A, constitutes a major bioactive ellagitannin component in Thonningia sanguinea and Penthorum chinense [3]. Procuring high-purity thonningianin B (typically ≥98% by HPLC) enables its use as an authentic standard for HPLC fingerprinting, quantitative analysis, and quality control of herbal extracts and botanical preparations, ensuring batch-to-batch consistency in research and potential industrial applications.

Application
Selection Property
Validation Focus
PTP1B inhibitor screening studies
Moderate PTP1B inhibition benchmark
Comparator-assay context vs galloylated analogs
Autophagy modulation research
Moderate autophagy induction profile
Microglial NLRP3 inflammasome pathway context
DPPH radical scavenging assays
Defined antioxidant potency baseline
Assay calibration and comparator standardization
Herbal extract quality control
HPLC fingerprinting standard
Batch consistency and authentication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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